molecular formula C8H7FN4 B7768738 8-Fluoroquinazoline-2,4-diamine CAS No. 915402-31-2

8-Fluoroquinazoline-2,4-diamine

Cat. No.: B7768738
CAS No.: 915402-31-2
M. Wt: 178.17 g/mol
InChI Key: OMZWXLZTWRYIJS-UHFFFAOYSA-N
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Description

8-Fluoroquinazoline-2,4-diamine is a heterocyclic aromatic compound with the molecular formula C8H7FN4 It is characterized by the presence of a quinazoline core structure substituted with a fluorine atom at the 8th position and amino groups at the 2nd and 4th positions

Scientific Research Applications

8-Fluoroquinazoline-2,4-diamine has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet for 8-Fluoroquinazoline-2,4-diamine indicates that it is harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If swallowed, it is advised to rinse the mouth with water and consult a physician .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoroquinazoline-2,4-diamine typically involves the reaction of 8-fluoroquinazoline with suitable amine sources under controlled conditions. One common method involves the nitration of guanidine carbonate followed by reduction to yield the desired diamine compound . Another approach includes the reaction of 8-fluoroquinazoline with carbon tetrachloride, chloroform, and nitric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitration, reduction, and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

8-Fluoroquinazoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The amino groups at the 2nd and 4th positions can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in different applications.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinazoline-2,4-diamine: Similar in structure but with the fluorine atom at the 6th position.

    2,4-Diaminoquinazoline: Lacks the fluorine substitution.

    8-Chloroquinazoline-2,4-diamine: Contains a chlorine atom instead of fluorine at the 8th position.

Uniqueness

8-Fluoroquinazoline-2,4-diamine is unique due to the presence of the fluorine atom at the 8th position, which imparts distinct chemical properties and reactivity compared to its analogs. This fluorine substitution enhances its potential as a bioactive compound and its utility in various chemical reactions.

Properties

IUPAC Name

8-fluoroquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZWXLZTWRYIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919671
Record name 8-Fluoroquinazoline-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119584-79-1, 915402-31-2
Record name 8-Fluoro-2,4-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119584-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoroquinazoline-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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